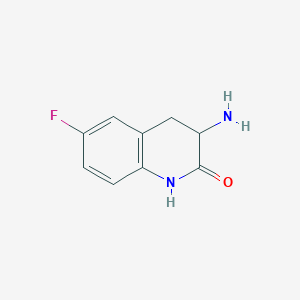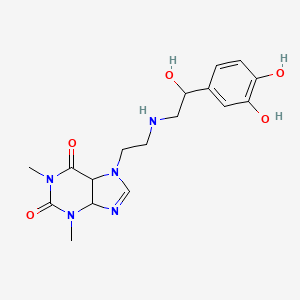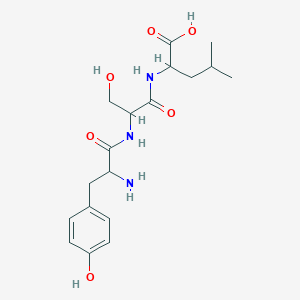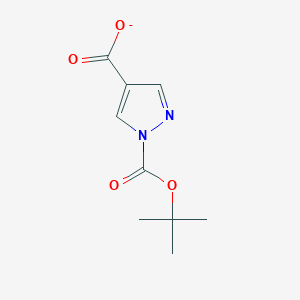
3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of an amino group at the 3-position and a fluoro substituent at the 6-position, along with a dihydro-1H-quinolin-2-one moiety, makes this compound unique and of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the quinoline core. Another method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole intermediate, which can then be further functionalized to obtain the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions
3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The amino and fluoro substituents can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, halogen, and alkyl groups, which can further enhance the compound’s chemical and biological properties .
科学研究应用
3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and agrochemicals
作用机制
The mechanism of action of 3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. In anticancer research, it may inhibit topoisomerase II, an enzyme involved in DNA replication and cell division. The presence of the fluoro substituent enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
相似化合物的比较
Similar Compounds
- 6-amino-3,4-dihydroquinolin-2-one
- 6-bromo-3,4-dihydroquinolin-2-one
- 6-fluoro-3,4-dihydroquinolin-2-one
Uniqueness
Compared to similar compounds, 3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one exhibits unique properties due to the presence of both the amino and fluoro substituents. These substituents enhance its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C9H9FN2O |
|---|---|
分子量 |
180.18 g/mol |
IUPAC 名称 |
3-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H9FN2O/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-3,7H,4,11H2,(H,12,13) |
InChI 键 |
YWKFBFCAICIDOI-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)NC2=C1C=C(C=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,5S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B14801321.png)

![N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801333.png)
![8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B14801341.png)



![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14801370.png)
![(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol](/img/structure/B14801372.png)
![Methyl 4-{2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14801377.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B14801385.png)
![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
